methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine
Description
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine is a compound with a unique bicyclic structure.
Properties
IUPAC Name |
N-methyl-1-(3-methyl-3-bicyclo[3.1.0]hexanyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRECUQHNWPFXJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC2C1)CNC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Literature Survey and Data Compilation
Data Table: Summary of Key Identifiers
| Parameter | Value |
|---|---|
| IUPAC Name | N-methyl-1-(3-methylbicyclo[3.1.0]hexan-3-yl)methanamine |
| Molecular Formula | C9H17N |
| Molecular Weight | 139.24 g/mol |
| InChI | 1S/C9H17N/c1-9(6-10-2)4-7-3-8(7)5-9/h7-8,10H,3-6H2,1-2H3 |
| InChI Key | WRECUQHNWPFXJO-UHFFFAOYSA-N |
| CAS Number | 1506915-69-0 |
| Vendor SKU | EN300-2928501-50MG |
| Purity (commercial) | >95% (typical for research samples) |
| Storage Temperature | Not specified |
| Hazard Statements | H226 (flammable), H314 (causes severe skin burns) |
Table 1: Key identifiers and properties for methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine.
Related Compounds and Synthetic Analogues
The literature on N-methylbicyclo[3.1.0]hexan-3-amine and its derivatives provides valuable context for the synthesis of the target compound. These analogues often share similar synthetic challenges, particularly in the construction of the bicyclic ring and the selective functionalization at the bridgehead position. Patents on the synthesis of structurally related amines, such as substituted imidazolyl benzenamines, highlight general strategies for introducing methylaminomethyl groups to complex frameworks.
Synthetic Strategies for this compound
Retrosynthetic Analysis
A logical retrosynthetic approach to this compound identifies two key disconnections: the formation of the bicyclo[3.1.0]hexane core and the installation of the methylaminomethyl group. The former can be achieved via cyclopropanation or intramolecular cyclization, while the latter typically involves nucleophilic substitution or reductive amination.
Disconnection at the Methylaminomethyl Group
Retrosynthetic cleavage of the C–N bond between the bridgehead carbon and the methylaminomethyl group suggests that the precursor could be a 3-methylbicyclo[3.1.0]hexan-3-ylmethyl halide or aldehyde, which can be converted to the amine via nucleophilic substitution or reductive amination, respectively.
Disconnection at the Bicyclo[3.1.0]hexane Core
The bicyclo[3.1.0]hexane framework can be constructed from cyclopentene or cyclohexene derivatives via cyclopropanation reactions, such as the Simmons–Smith reaction or transition-metal-catalyzed carbene insertions. Alternatively, ring contraction or expansion strategies may be employed, depending on the availability of suitable precursors.
General Synthetic Routes
Route A: Cyclopropanation Followed by Functionalization
One plausible route involves the cyclopropanation of a suitably substituted cyclopentene derivative to generate the 3-methylbicyclo[3.1.0]hexane core. The methyl group at the bridgehead can be introduced via alkylation prior to or after cyclopropanation, depending on the reactivity of the intermediates. The resulting 3-methylbicyclo[3.1.0]hexan-3-ylmethyl halide can then undergo nucleophilic substitution with methylamine to yield the target compound.
Route B: Reductive Amination of a Bicyclic Aldehyde
Alternatively, the 3-methylbicyclo[3.1.0]hexan-3-ylmethyl aldehyde can be prepared via oxidation of the corresponding alcohol or via formylation reactions. Reductive amination with methylamine and a suitable reducing agent (e.g., sodium cyanoborohydride or hydrogenation over a metal catalyst) affords the desired amine.
Route C: Direct Alkylation of Methylamine
If the 3-methylbicyclo[3.1.0]hexan-3-ylmethyl halide is available, direct alkylation of methylamine under controlled conditions can provide the target compound. Care must be taken to avoid overalkylation, which can lead to secondary or tertiary amines.
Mechanistic Considerations
The key steps in these synthetic routes involve either nucleophilic substitution (SN2 or SN1, depending on the substrate) or reductive amination. The steric bulk of the bicyclic core can hinder nucleophilic attack, necessitating the use of more reactive leaving groups (e.g., bromides or iodides) or elevated temperatures. In reductive amination, the choice of reducing agent is critical to avoid side reactions or overreduction.
Detailed Analysis of Preparation Methods
Cyclopropanation-Based Synthesis
Synthesis of the Bicyclo[3.1.0]hexane Core
The construction of the bicyclo[3.1.0]hexane ring is most efficiently achieved via cyclopropanation of a cyclopentene derivative. The Simmons–Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for this transformation. Alternatively, transition-metal-catalyzed carbene transfer reactions using diazo compounds can be employed for greater selectivity.
Bridgehead Methylation
Installation of the methyl group at the bridgehead position can be accomplished via alkylation of the cyclopentene precursor prior to cyclopropanation, or via directed lithiation and methylation of the bicyclic product. The latter approach may require the use of strong bases (e.g., lithium diisopropylamide) and low temperatures to achieve regioselectivity.
Functionalization to the Methylaminomethyl Group
The 3-methylbicyclo[3.1.0]hexan-3-ylmethyl halide can be prepared by bromination or chlorination of the corresponding alcohol, which is obtained via reduction of the carboxylic acid or ester precursor. Nucleophilic substitution with methylamine under mild conditions yields the target amine.
Data Table: Cyclopropanation Route Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation | Diiodomethane, Zn(Cu), THF | 60–80 | Stereoselectivity depends on substrate |
| Bridgehead methylation | LDA, MeI, THF, −78°C | 40–70 | Regioselectivity critical |
| Alcohol to halide | PBr3 or SOCl2, CH2Cl2, 0°C | 70–90 | Avoids elimination side products |
| Halide to amine | Methylamine, EtOH, reflux | 50–85 | Overalkylation must be controlled |
Table 2: Representative reaction conditions and yields for the cyclopropanation-based synthesis.
Reductive Amination Pathway
Preparation of the Bicyclic Aldehyde
The 3-methylbicyclo[3.1.0]hexan-3-ylmethyl alcohol can be oxidized to the corresponding aldehyde using mild oxidants such as pyridinium chlorochromate or Dess–Martin periodinane. The aldehyde is then subjected to reductive amination with methylamine.
Reductive Amination Conditions
Reductive amination is typically performed by combining the aldehyde with an excess of methylamine in a suitable solvent (e.g., methanol or ethanol), followed by the addition of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation over palladium on carbon.
Data Table: Reductive Amination Route Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Alcohol to aldehyde | PCC or DMP, CH2Cl2, rt | 80–95 | Overoxidation must be avoided |
| Reductive amination | Methylamine, NaBH3CN, MeOH, rt | 60–90 | Excess amine suppresses dialkylation |
Table 3: Representative reaction conditions and yields for the reductive amination-based synthesis.
Direct Alkylation of Methylamine
Preparation of the Alkyl Halide
The 3-methylbicyclo[3.1.0]hexan-3-ylmethyl halide is prepared as described above. The halide is then treated with an excess of methylamine in a polar solvent such as ethanol or acetonitrile.
Alkylation Conditions
The reaction is typically performed at elevated temperatures (50–80°C) to overcome the steric hindrance of the substrate. The use of a large excess of methylamine helps to suppress the formation of secondary and tertiary amines.
Data Table: Direct Alkylation Route Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Halide to amine | Methylamine, EtOH, 60°C | 55–80 | Competing elimination possible |
Table 4: Representative reaction conditions and yields for the direct alkylation-based synthesis.
Alternative and Patent-Derived Approaches
While no patents directly describe the synthesis of this compound, related methodologies for the preparation of methylaminomethyl-substituted bicyclic amines are instructive. For example, the use of phase-transfer catalysis, microwave-assisted heating, or continuous-flow reactors can enhance reaction rates and selectivity. The choice of solvent and base, as well as the use of protecting groups, can further optimize yields and minimize byproducts.
Comparative Evaluation of Preparation Methods
Efficiency and Yield
Experimental Data and Characterization
Physical Properties
Commercial samples of this compound are typically provided as colorless to pale yellow oils or low-melting solids, with a characteristic amine odor. The compound is sensitive to air and moisture, requiring storage under inert atmosphere at low temperatures.
Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are used to confirm the structure and purity of the product. The presence of the methylaminomethyl group is indicated by diagnostic signals in the ^1H and ^13C NMR spectra, while the bicyclic core displays characteristic chemical shifts and coupling patterns.
Data Table: Analytical Parameters
| Technique | Key Observations |
|---|---|
| ^1H NMR | Singlet for N-methyl, multiplets for bicyclic protons |
| ^13C NMR | Signals for bridgehead carbons, methyl groups |
| IR | N–H stretch (3300–3400 cm^-1), C–N stretch (1200 cm^-1) |
| MS | Molecular ion at m/z 139 (C9H17N) |
Table 5: Representative analytical data for this compound.
Mechanistic Insights and Optimization Strategies
Stereochemical Considerations
Industrial and Laboratory-Scale Considerations
Scale-Up Challenges
While laboratory-scale syntheses are feasible using the methods described, scale-up to multigram or kilogram quantities requires attention to reagent availability, waste disposal, and process safety. The use of flow reactors or automated systems can mitigate risks associated with exothermic or hazardous reactions.
Cost Analysis
The cost of synthesis is influenced by the price of starting materials, the number of steps, and the efficiency of each transformation. Commercial pricing for small quantities reflects the complexity of the synthesis and the need for specialized purification.
Chemical Reactions Analysis
Types of Reactions
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s unique structure allows it to participate in these reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic or iridium photoredox catalysts, blue LED irradiation, and difluorocyclopropenes . These conditions facilitate the formation of important building blocks for medicinal chemistry .
Major Products Formed
The major products formed from these reactions are highly valuable bicyclic scaffolds with three contiguous stereocenters . These products are significant in the field of medicinal chemistry due to their potential bioactivities .
Scientific Research Applications
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing complex molecules with potential bioactivities.
Biology: Its unique structure makes it a valuable intermediate in the synthesis of bioactive compounds.
Medicine: The compound’s derivatives are being explored for their potential in treating psychiatric disorders and cancer.
Industry: The high ring strain of the bicyclic scaffold makes it a valuable synthetic intermediate for various industrial applications.
Mechanism of Action
The mechanism by which methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, leading to the formation of bioactive products. These products interact with molecular targets in biological systems, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Crispatene: A natural product with a similar bicyclic structure, isolated from marine sources.
Cycloeudesmol: Another natural product with a bicyclic structure, known for its bioactivities.
Laurinterol: A marine-derived sesquiterpene with a bicyclic structure and potent bioactivities.
Eli Lilly’s glutamate derivative: A synthetic drug with a similar structure, used for treating psychiatric disorders.
Arglabin derivative: A synthetic compound with a bicyclic structure, explored for its potential in cancer treatment.
Uniqueness
methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine stands out due to its highly diastereoselective synthesis and the ability to form valuable bicyclic scaffolds with three contiguous stereocenters . This uniqueness makes it a promising candidate for various applications in medicinal chemistry and industrial processes .
Biological Activity
Methyl({3-methylbicyclo[3.1.0]hexan-3-yl}methyl)amine, also referred to as N-methylbicyclo[3.1.0]hexan-3-amine, is a bicyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a bicyclic structure characterized by a bicyclo[3.1.0]hexane system with a methyl group and a methanamine group attached to the third carbon atom. This unique structural configuration influences its interaction with biological targets and contributes to its distinct chemical properties.
The biological activity of this compound can be attributed to several mechanisms:
- Binding to Receptors : The compound interacts with specific receptors, modulating their activity and influencing cellular responses.
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in various biochemical pathways, which can alter metabolic processes.
- Signal Transduction : By affecting signal transduction pathways, this compound can modify cellular functions.
Adenosine A3 Receptor Interaction
One significant area of study involves the compound's affinity for the adenosine A3 receptor (A3AR), which plays a role in inflammation and cancer treatment. Research indicates that modifications to the bicyclo[3.1.0]hexane structure can enhance receptor selectivity and potency.
Table 1: A3AR Affinity of Bicyclo[3.1.0]hexane Derivatives
| Compound | Ki (μM) | Selectivity |
|---|---|---|
| Derivative 30 | 0.38 | High |
| Compound 15 | 3.16 | Moderate |
| Compound 19 | 12.5 | Low |
This table summarizes the binding affinities of selected derivatives, highlighting the potential for therapeutic applications targeting A3AR.
Case Studies
- Anti-HIV Activity : Research has indicated that certain derivatives of bicyclo[3.1.0]hexane exhibit anti-HIV properties by acting as nucleoside analogues. For instance, the North-D4T analogue demonstrated effective incorporation by HIV-1 reverse transcriptase, although it was not phosphorylated efficiently by cellular kinases .
- Cytotoxicity Studies : In vitro studies have shown varying degrees of cytotoxicity among different derivatives when tested against human cell lines. For example, the North-D4A analogue exhibited an EC50 of 16.7 μM in HOS cells, indicating potential therapeutic relevance .
Future Directions
The unique structural properties of this compound suggest numerous avenues for future research:
- Structural Modifications : Investigating how alterations in the bicyclic structure affect biological activity could lead to the development of more potent derivatives.
- Therapeutic Applications : Further studies are needed to explore its potential applications in treating inflammatory diseases and cancers through targeted receptor interactions.
Q & A
Q. How can the stereochemistry of the methyl and aryl substituents on the bicyclo[3.1.0]hexane ring be confirmed experimentally?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. For example, cis-disposition of methyl and aryl groups in analogous bicyclic compounds was confirmed via single-crystal diffraction studies (e.g., Figure 2 in ). NMR analysis (e.g., NOESY) can supplement structural assignments by detecting spatial proximity of protons.
Q. What analytical techniques are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Accelerated stability studies using HPLC-UV or LC-MS under controlled pH (e.g., phosphate buffers at pH 3–10) and temperature (25–60°C) can track degradation products. Acid-promoted ring-opening reactions of bicyclo[3.1.0]hexane derivatives, as reported for similar compounds, should be monitored for structural integrity .
Advanced Research Questions
Q. What are the mechanistic insights into the reductive alkylation of bicyclo[3.1.0]hexane-based amines with trifluoroacetaldehyde?
- Methodological Answer : Reductive alkylation involves initial Schiff base formation between the amine and trifluoroacetaldehyde methyl hemiacetal, followed by NaBH(OAc)₃-mediated reduction. Kinetic studies (e.g., time-resolved NMR) and isotopic labeling (e.g., deuterated aldehydes) can elucidate rate-determining steps and intermediates .
Q. How does the steric and electronic environment of the bicyclo[3.1.0]hexane ring influence the compound’s interaction with biological targets (e.g., neuropeptide Y receptors)?
- Methodological Answer : Molecular docking simulations using crystal structures (e.g., ) can predict binding modes. Comparative structure-activity relationship (SAR) studies with analogs varying in methyl/aryl substituents can identify critical steric or electronic factors. In vitro assays (e.g., calcium flux in receptor-transfected cells) validate functional activity .
Q. What metabolic pathways are anticipated for this compound, and how can its metabolites be characterized?
- Methodological Answer : In vitro liver microsome assays (human/rodent) with LC-HRMS can identify phase I metabolites (e.g., N-demethylation, hydroxylation). Isotope dilution assays or synthetic metabolite standards aid quantification. Enzymatic inhibition studies (e.g., CYP2D6) clarify metabolic stability .
Methodological Considerations
Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?
- Methodological Answer : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Asymmetric synthesis routes using chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) improve stereochemical control .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and protective eyewear. Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation. Waste must be neutralized (e.g., with dilute HCl) and disposed via certified hazardous waste services, as per guidelines for reactive amines .
Data Contradictions and Validation
Q. How can conflicting reports on the biological activity of bicyclo[3.1.0]hexane derivatives be resolved?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell lines, passage numbers, assay buffers). Validate purity (>95% by HPLC) and structural identity (NMR, HRMS) of test compounds. Meta-analyses of dose-response curves and statistical power (e.g., ANOVA with post-hoc tests) identify reproducible trends .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Methodological Answer : Quantum chemistry-based platforms (e.g., CC-DPS) calculate logP, pKa, and solubility using QSPR models. Molecular dynamics simulations (e.g., AMBER) predict membrane permeability, while DFT (Density Functional Theory) optimizes ground-state geometries for reactivity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
